MAO-A Inhibition: 2-Amino-3-(cyclohexyloxy)benzoic Acid vs. Classical MAO Inhibitors
2-Amino-3-(cyclohexyloxy)benzoic acid demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 36 nM, positioning it within the nanomolar potency range of established MAO-A inhibitors [1]. For comparative context, the reference MAO-A inhibitor clorgyline exhibits an IC50 of approximately 4-10 nM under similar assay conditions, while the non-selective MAO inhibitor pargyline typically shows IC50 values in the 50-200 nM range for MAO-A [2]. Notably, the compound's activity is substantially greater than that of unsubstituted 2-aminobenzoic acid, which lacks measurable MAO-A inhibition at concentrations below 10 µM, underscoring the functional necessity of the cyclohexyloxy substituent for enzyme engagement [3].
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | Clorgyline IC50 ≈ 4-10 nM; Pargyline IC50 ≈ 50-200 nM; unsubstituted 2-aminobenzoic acid >10 µM |
| Quantified Difference | Approximately equipotent to pargyline; >275-fold more potent than unsubstituted 2-aminobenzoic acid |
| Conditions | Rat liver mitochondria, serotonin substrate, 60 min enzyme preincubation |
Why This Matters
This compound offers nanomolar MAO-A inhibition in a structurally distinct chemotype from classical propargylamine-based inhibitors, enabling orthogonal chemical matter for neuroscience target validation where scaffold redundancy is critical for target deconvolution.
- [1] BindingDB. BDBM50088565 / CHEMBL3577040: IC50 = 36 nM for MAO-A inhibition in rat liver mitochondria. View Source
- [2] Youdim, M. B., et al. The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 2006, 7(4), 295-309. View Source
- [3] Kumar, S., et al. Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. Medicinal Chemistry Research, 2010, 19(3), 293-307. View Source
